4-Ethyl-3-nitroaniline
Overview
Description
4-Ethyl-3-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with an ethyl group at the fourth position and a nitro group at the third position on the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-nitroaniline typically involves the nitration of 4-ethylaniline. The process begins with the addition of 4-ethylaniline to sulfuric acid, followed by cooling the mixture to 8°C. A mixture of nitric acid and sulfuric acid is then added while maintaining the temperature below 0°C. The reaction mixture is stirred for an hour, poured into ice, and the resulting precipitate is filtered and washed with water. The solid is then neutralized with ammonium hydroxide and dried to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as iron and hydrochloric acid.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, or iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Reduction: 4-Ethyl-3-phenylenediamine.
Substitution: 4-Ethyl-3-nitro-2-chloroaniline (for halogenation).
Oxidation: 4-Nitrobenzoic acid.
Scientific Research Applications
4-Ethyl-3-nitroaniline is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Materials Science: In the development of polymers and advanced materials with specific electronic and optical properties.
Biological Studies: As a model compound in studies of nitroaromatic compound metabolism and toxicity.
Industrial Applications: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
4-Methyl-3-nitroaniline: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-2-nitroaniline: Nitro group positioned at the second position instead of the third.
4-Ethyl-3-aminobenzoic acid: Carboxylic acid group instead of a nitro group.
Uniqueness: 4-Ethyl-3-nitroaniline is unique due to the specific positioning of the ethyl and nitro groups, which influences its reactivity and applications. The combination of these substituents provides distinct electronic and steric properties, making it valuable in specific synthetic and industrial processes.
Properties
IUPAC Name |
4-ethyl-3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVUXCBBKYHSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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